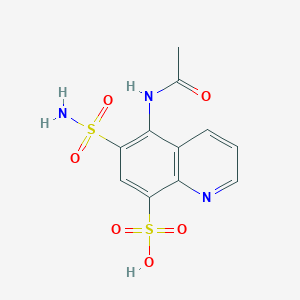
5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₁N₃O₆S₂ and a molecular weight of 345.35 g/mol This compound is known for its unique structural features, which include an acetamido group, a sulfamoyl group, and a sulfonic acid group attached to a quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, quinoline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido derivative.
Sulfonation: The quinoline ring is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Sulfamoylation: Finally, the sulfamoyl group is introduced by reacting the compound with sulfamoyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate efficient reactions.
Catalysts and Reagents: Using suitable catalysts and reagents to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The acetamido and sulfamoyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Quinoline N-oxides, sulfonic acid derivatives.
Reduction Products: Sulfonates, sulfinates.
Substitution Products: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties, as well as its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Acetamido-6-sulfamoylquinoline: Lacks the sulfonic acid group, resulting in different chemical properties and reactivity.
6-Sulfamoylquinoline-8-sulfonic acid: Lacks the acetamido group, affecting its biological activity and applications.
5-Acetamidoquinoline-8-sulfonic acid: Lacks the sulfamoyl group, leading to variations in its chemical behavior.
Uniqueness
5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid is unique due to the presence of all three functional groups (acetamido, sulfamoyl, and sulfonic acid) on the quinoline ring.
Propriétés
Numéro CAS |
855765-78-5 |
|---|---|
Formule moléculaire |
C11H11N3O6S2 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
5-acetamido-6-sulfamoylquinoline-8-sulfonic acid |
InChI |
InChI=1S/C11H11N3O6S2/c1-6(15)14-11-7-3-2-4-13-10(7)9(22(18,19)20)5-8(11)21(12,16)17/h2-5H,1H3,(H,14,15)(H2,12,16,17)(H,18,19,20) |
Clé InChI |
WARWGMJFBSPEEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C2=C1C=CC=N2)S(=O)(=O)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)](/img/structure/B15210231.png)
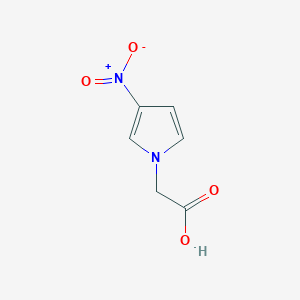
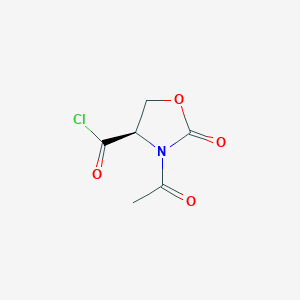

![[Bis(acetylacetone)ethylenediiminato]copper](/img/structure/B15210251.png)
![2-{[(Naphthalen-2-yl)tellanyl]methyl}oxolane](/img/structure/B15210260.png)
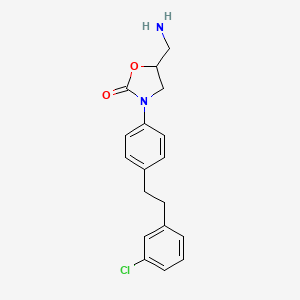
![3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B15210267.png)
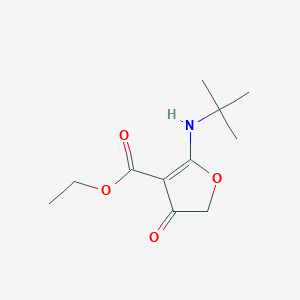
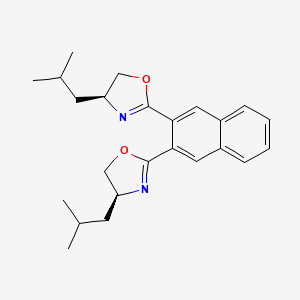
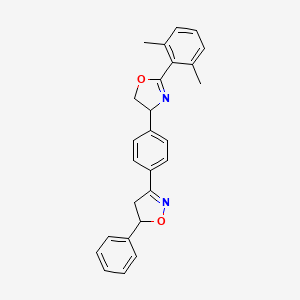
![6,8-Methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B15210284.png)
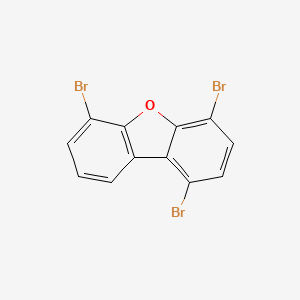
![Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B15210307.png)
